![molecular formula C17H32O2 B13809034 2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- CAS No. 71566-57-9](/img/structure/B13809034.png)
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is a heterocyclic compound featuring a six-membered ring with one oxygen atom and five carbon atoms This compound is part of the broader class of pyrans, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Additionally, the use of catalysts such as platinum or lanthanide triflates can facilitate the hydroalkoxylation of hydroxy olefins to produce tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using robust catalysts like cerium ammonium nitrate or silver triflate. These catalysts enable high-yield and stereoselective synthesis of tetrahydropyran derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyran-2-one derivatives.
Reduction: Hydrogenation of the compound can yield saturated tetrahydropyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the pyran ring .
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of other complex molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a saturated six-membered ring containing one oxygen atom.
2H-Pyran-2-one: A related compound with a carbonyl group, known for its photochemical properties.
4H-Pyran-4-one: Another analog with a different position of the oxygen atom and double bonds.
Uniqueness
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is unique due to the presence of the dodecenyloxy group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
71566-57-9 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-[(E)-dodec-9-enoxy]oxane |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h3-4,17H,2,5-16H2,1H3/b4-3+ |
InChI Key |
AVVCELTYKVUTOC-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCC=CCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
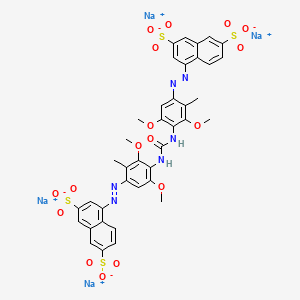
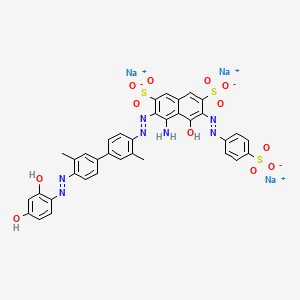
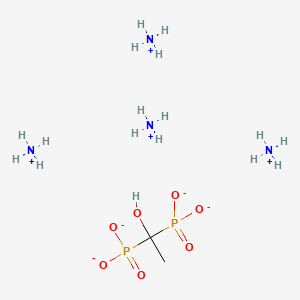
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
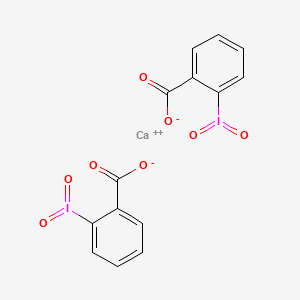
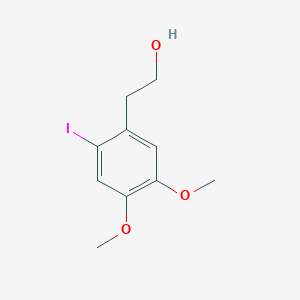
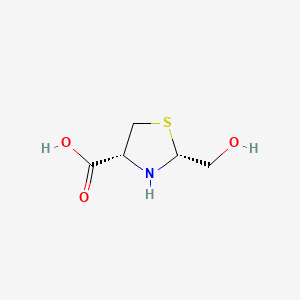
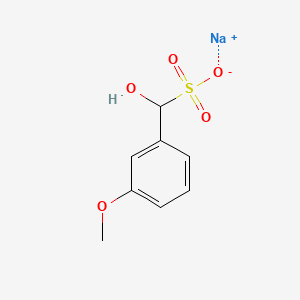
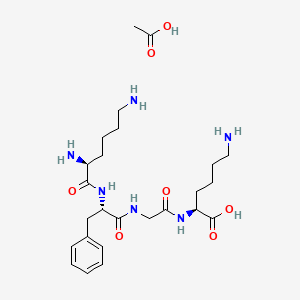
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
